molecular formula C19H23NO3 B5557673 Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5557673
M. Wt: 313.4 g/mol
InChI Key: BHODWZMXQKKSQZ-UHFFFAOYSA-N
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Description

Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a tetrahydropyridine ring, and a carboxylate group

Preparation Methods

The synthesis of Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrahydropyridine ring: This step often involves the use of cyclization reactions with nitrogen-containing compounds.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Esterification: The carboxylate group can participate in esterification reactions to form esters with various alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.

    Material Science: The unique structure of this compound makes it useful in the design and synthesis of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other similar compounds such as:

    Cyclopentyl 2-(4-methylphenyl)ethyl ketone: This compound shares a similar cyclopentyl and methylphenyl structure but differs in the functional groups attached.

    This compound derivatives: These derivatives may have different substituents on the tetrahydropyridine ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

cyclopentyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-7-9-14(10-8-12)16-11-17(21)20-13(2)18(16)19(22)23-15-5-3-4-6-15/h7-10,15-16H,3-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODWZMXQKKSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)OC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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